4-chloro-N-propyl-3-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
4-chloro-N-propyl-3-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a chloro group, a propyl chain, and a pyrrolidin-1-ylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-propyl-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the acylation of a benzene derivative to form the benzamide core. This can be achieved through a Friedel-Crafts acylation reaction using an acyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like sulfuryl chloride.
Attachment of the Propyl Chain: The propyl chain can be added through a nucleophilic substitution reaction, where a propyl halide reacts with the benzamide core.
Incorporation of the Pyrrolidin-1-ylsulfonyl Group: The final step involves the sulfonylation of the benzamide core with a pyrrolidine derivative. This can be achieved using a sulfonyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-propyl-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
4-chloro-N-propyl-3-(pyrrolidin-1-ylsulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antibacterial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-propyl-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidin-1-ylsulfonyl group may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-propylbenzamide: Lacks the pyrrolidin-1-ylsulfonyl group, which may result in different biological activity.
3-(pyrrolidin-1-ylsulfonyl)benzamide: Lacks the chloro and propyl groups, potentially altering its chemical reactivity and biological properties.
N-propyl-3-(pyrrolidin-1-ylsulfonyl)benzamide: Lacks the chloro group, which may affect its interaction with molecular targets.
Uniqueness
4-chloro-N-propyl-3-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro group, propyl chain, and pyrrolidin-1-ylsulfonyl group allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H19ClN2O3S |
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Molecular Weight |
330.8 g/mol |
IUPAC Name |
4-chloro-N-propyl-3-pyrrolidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C14H19ClN2O3S/c1-2-7-16-14(18)11-5-6-12(15)13(10-11)21(19,20)17-8-3-4-9-17/h5-6,10H,2-4,7-9H2,1H3,(H,16,18) |
InChI Key |
VPLPCMIUMIBEDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCCC2 |
Origin of Product |
United States |
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